molecular formula C8H6N2O2 B353445 Fenadiazole CAS No. 1008-65-7

Fenadiazole

Cat. No. B353445
CAS RN: 1008-65-7
M. Wt: 162.15g/mol
InChI Key: OINXXHYENYVYPB-UHFFFAOYSA-N
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Description

Fenadiazole, also known as phénadiazole and sold under the brand names Hypnazol, Eudormil, and Viodor, is a hypnotic and sedative medication . It has been used to treat insomnia but is no longer marketed . It is described as a non-barbiturate hypnotic with marked or profound hypnotic and sedative properties in animals, variable hypnotic effects in humans (rapidly inducing sleep for 6 to 8 hours), additional anticonvulsant, antithermal, and spasmolytic effects, and a generally well-tolerated profile in humans (at an average dosage of 200 mg/day) .


Synthesis Analysis

The drug was synthesized, pharmacologically characterized, patented, and marketed by the French pharmaceutical company Laboratoires Jacques Logeais between 1960 and 1962 . An overview of both classical and recently developed synthetic routes leading to these heterocycles are summarized .


Molecular Structure Analysis

Fenadiazole has a unique oxadiazole-based chemical structure . The molecular formula is C8H6N2O2 . The average mass is 162.145 Da and the monoisotopic mass is 162.042923 Da .


Physical And Chemical Properties Analysis

Fenadiazole has a density of 1.3±0.1 g/cm3, a boiling point of 310.1±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.3±3.0 kJ/mol and the flash point is 141.3±28.4 °C . The index of refraction is 1.588 and the molar refractivity is 41.2±0.3 cm3 .

Scientific Research Applications

  • Fenamate analogues, including fenadiazole, have been investigated for their ability to inhibit transient receptor potential melastatin 2 (TRPM2) channels, which are used as research tools due to their distinct chemical structures and therapeutic applications (Chen et al., 2012).

  • Fenamates, a category including fenadiazole, are nonsteroidal anti-inflammatory drugs (NSAIDs) that block the metabolism of arachidonic acid by the enzyme cyclooxygenase (CO) and have shown potential in treating inflammation (Boschelli et al., 1993).

  • Fenbendazole, a related compound, is used in veterinary medicine for nematodoses control and has been studied for its effects on cytochrome P4501A and other biotransformation enzymes in pigs (Savlík et al., 2006).

  • The toxicity of anthelmintic drugs like fenbendazole and flubendazole, which are similar to fenadiazole, to aquatic organisms has been explored, indicating potential environmental impacts (Wagil et al., 2014).

  • The Raman spectral properties of fenbendazole have been analyzed, revealing potential for new research methods in studying the molecular properties of such compounds (Lian et al., 2019).

  • Fenofibrate, another related compound, has been studied for its vasodilatory effects on retinal arterioles, suggesting potential applications in treating diabetic retinopathy (Omae et al., 2012).

  • Methodologies for using fenbendazole in treating helminthosis in ruminants have been developed, highlighting its application in veterinary medicine (Varlamova, 2021).

  • The antiviral effects of fenbendazole on bovine herpesvirus 1 (BoHV-1) productive infection in cell cultures have been discovered, suggesting its pluripotent nature (Chang & Zhu, 2020).

  • Fenticonazole, similar to fenadiazole, has been examined for its efficacy in dermatology and gynaecology, particularly in treating fungal infections (Veraldi & Milani, 2012).

  • The development of drug nanoformulations, such as Soluplus® polymeric micelles encapsulating fenbendazole, has been investigated for improving the solubility and bioavailability of these compounds (Jin et al., 2020).

Safety And Hazards

Fenadiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-5-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINXXHYENYVYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057608
Record name Fenadiazole
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenadiazole

CAS RN

1008-65-7
Record name Fenadiazole
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Record name Fenadiazole [INN:DCF]
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Record name Fenadiazole
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Record name Fenadiazole
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Record name 1,3,4-Oxadiazole, 2-(o-hydroxyphenyl)-
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Record name FENADIAZOLE
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Synthesis routes and methods

Procedure details

90 g (0.6 mole) of salicylic acid hydrazide and 355.2 g (2.4 moles) of orthoformic acid ethyl ester are refluxed for 22 hours. Excess of the ester is distilled off and the solid residue is recrystallized from ethanol. 62.9 g of colorless crystals (64.7% of theory) are obtained; melting point 112°-113° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
355.2 g
Type
reactant
Reaction Step One
Yield
64.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
S Bhukta, R Chatterjee, KK Angajala, R Dandela - Tetrahedron Letters, 2023 - Elsevier
… Moreover, an important drug molecule fenadiazole was derived following the present … methodology to prepare an important therapeutic agent Fenadiazole which is commonly used as a …
Number of citations: 0 www.sciencedirect.com
R Ningegowda, S Chandrashekharappa… - Chemical Data …, 2020 - Elsevier
Tuberculosis (TB) remains the leading cause of death from an infectious disease globally. The chemotherapy of TB is complicated by the protracted treatment regimens, development of …
Number of citations: 19 www.sciencedirect.com
LH Al-Wahaibi, NS Kumar, AA El-Emam… - Journal of Molecular …, 2019 - Elsevier
A combined study involving single crystal X-ray diffraction and various theoretical approaches has been used to characterize the 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-…
Number of citations: 25 www.sciencedirect.com
E Yarmohammadi, H Beyzaei, R Aryan, A Moradi - Molecular Diversity, 2021 - Springer
One of the goals of green chemistry is to use environmentally friendly solvents or remove and reduce the volume of harmful spent solvents. In this study, a novel process for the …
Number of citations: 15 link.springer.com
H Başpınar Küçük, A Alhonaish, T Yıldız… - …, 2022 - Wiley Online Library
An oxidative cyclization of 2‐arenoxybenzaldehyde N‐acyl hydrazones 3 a–o was employed to synthesize new 2,5‐disubstituted 1,3,4‐oxadiazole compounds 4 a–d, 4 f–i, 4 k–n. This …
D Singh, SK Tiwari, V Singh - New Journal of Chemistry, 2019 - pubs.rsc.org
An efficient protocol has been developed for one-pot synthesis of biologically interesting β-carboline substituted 1,3,4-oxadiazoles via an I2-assisted oxidative C–O bond formation …
Number of citations: 15 pubs.rsc.org
S Kumari, R Kumar, A Mazumder… - Mini-Reviews in …, 2022 - ingentaconnect.com
Among the large variety of nitrogen and oxygen heterocycles, 1,3,4-oxadiazole scaffold has attracted considerable attention owing to its ability to perform an extensive range of …
Number of citations: 2 www.ingentaconnect.com
BFD Gatphoh, NN Aggarwal, MV Kumar… - Trends in …, 2021 - tis.wu.ac.th
The title compounds 1, 3, 4-oxadiazole derivatives (C1-5) were synthesized by the cyclization of 4-hydroxy benzhydrazide (1) with various substituted aromatic aldehydes (2) in the …
Number of citations: 2 tis.wu.ac.th
M Datar, R Dhanwad, M Javeed… - Polycyclic Aromatic …, 2023 - Taylor & Francis
We report derivatives of 2,5-disubstituted-1,3,4-oxadiazole as powerful anti-TB and antioxidant compounds. Using substituted aryloxy acetic acids (2a–f) and isoniazid (3) in the …
Number of citations: 7 www.tandfonline.com
O Bekircan, S Ülker, E Menteşe - Journal of enzyme inhibition and …, 2015 - Taylor & Francis
In the present study, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide (1) was used as starting compound for the synthesis of 2-{[3-(4-chlorophenyl)-5-(4-…
Number of citations: 30 www.tandfonline.com

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